molecular formula C6H12ClNO3S B13226248 3-Ethylmorpholine-4-sulfonyl chloride

3-Ethylmorpholine-4-sulfonyl chloride

Cat. No.: B13226248
M. Wt: 213.68 g/mol
InChI Key: MTVYCRXZEVLMGQ-UHFFFAOYSA-N
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Description

3-Ethylmorpholine-4-sulfonyl chloride is a chemical compound with the molecular formula C₆H₁₂ClNO₃S. It is a derivative of morpholine, a heterocyclic amine, and contains a sulfonyl chloride functional group. This compound is primarily used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethylmorpholine-4-sulfonyl chloride typically involves the reaction of 3-ethylmorpholine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction can be represented as follows:

3-Ethylmorpholine+Chlorosulfonic Acid3-Ethylmorpholine-4-sulfonyl Chloride+Hydrochloric Acid\text{3-Ethylmorpholine} + \text{Chlorosulfonic Acid} \rightarrow \text{this compound} + \text{Hydrochloric Acid} 3-Ethylmorpholine+Chlorosulfonic Acid→3-Ethylmorpholine-4-sulfonyl Chloride+Hydrochloric Acid

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced reactors and optimized reaction conditions can lead to higher purity and reduced by-products.

Chemical Reactions Analysis

Types of Reactions: 3-Ethylmorpholine-4-sulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.

    Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding sulfonic acid and hydrochloric acid.

    Reduction: It can be reduced to the corresponding sulfonamide using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.

    Solvents: Reactions are typically carried out in polar aprotic solvents like dichloromethane or acetonitrile.

    Catalysts: In some cases, catalysts like tertiary amines or phase-transfer catalysts are used to enhance reaction rates.

Major Products:

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols.

    Sulfonic Acids: Formed by hydrolysis.

Scientific Research Applications

3-Ethylmorpholine-4-sulfonyl chloride has a wide range of applications in scientific research:

    Biology: It is employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.

    Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: It is utilized in the production of specialty chemicals, agrochemicals, and dyes.

Mechanism of Action

The mechanism of action of 3-ethylmorpholine-4-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

    Morpholine-4-sulfonyl Chloride: Similar structure but lacks the ethyl group.

    Pyridine-3-sulfonyl Chloride: Contains a pyridine ring instead of a morpholine ring.

    Sulfonimidates: Sulfur-containing compounds with similar reactivity but different structural features.

Uniqueness: 3-Ethylmorpholine-4-sulfonyl chloride is unique due to the presence of both the morpholine ring and the ethyl group, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis and various scientific applications.

Biological Activity

Chemical Structure and Properties

The molecular formula of 3-ethylmorpholine-4-sulfonyl chloride is C7_7H12_{12}ClN2_2O2_2S. The compound features a morpholine ring with an ethyl group and a sulfonyl chloride group, contributing to its unique reactivity profile.

Key Features:

  • Morpholine Ring: A six-membered heterocyclic amine that enhances the compound's nucleophilicity.
  • Sulfonyl Chloride Group: An electrophilic site that allows for covalent bonding with nucleophiles.

Reactivity as a Sulfonylating Agent

This compound acts primarily as a sulfonylating agent due to the electrophilic nature of its sulfonyl chloride group. This property enables it to form covalent bonds with various nucleophiles, facilitating the synthesis of sulfonamides and other derivatives. The interactions depend significantly on the nature of the nucleophile and the reaction conditions employed.

Applications in Biochemical Studies

The compound's ability to modify biomolecules makes it valuable in biochemical studies aimed at understanding protein structure and function. It is particularly useful in:

  • Peptide Synthesis: Modifying amino acids to study their role in protein interactions.
  • Pharmaceutical Intermediates: Serving as a precursor for synthesizing biologically active compounds.

Comparative Analysis

To better understand the uniqueness of this compound, it can be compared with other similar compounds based on their structural features and reactivity profiles.

Compound NameMolecular FormulaUnique Features
This compoundC7_7H12_{12}ClN2_2O2_2SEthyl substitution; versatile sulfonylating agent
4-Toluenesulfonyl chlorideC7_7H7_7ClO2_2SWidely used tosylating agent
Morpholine-4-sulfonyl chlorideC6_6H12_{12}ClN2_2O2_2SLacks ethyl group; simpler structure
Piperidine-1-sulfonyl chlorideC6_6H10_{10}ClN2_2O2_2SContains piperidine ring; different reactivity profile

Case Studies and Research Findings

While direct studies on this compound are sparse, related research highlights its potential applications in drug design and synthesis:

  • Cholinesterase Inhibition : Compounds with similar heterocyclic structures have been investigated for their role as acetylcholinesterase (AChE) inhibitors, which are crucial for treating Alzheimer's disease. The sulfonamide derivatives formed from sulfonyl chlorides may exhibit similar inhibitory properties .
  • Antimicrobial Activity : Research indicates that sulfonamide compounds often possess antimicrobial properties. The potential for this compound to be developed into antimicrobial agents warrants further investigation .
  • Synthesis of Novel Compounds : The compound's reactive nature allows for the development of novel azaspiro analogs with antibacterial properties, showcasing its utility in synthesizing biologically active molecules .

Properties

Molecular Formula

C6H12ClNO3S

Molecular Weight

213.68 g/mol

IUPAC Name

3-ethylmorpholine-4-sulfonyl chloride

InChI

InChI=1S/C6H12ClNO3S/c1-2-6-5-11-4-3-8(6)12(7,9)10/h6H,2-5H2,1H3

InChI Key

MTVYCRXZEVLMGQ-UHFFFAOYSA-N

Canonical SMILES

CCC1COCCN1S(=O)(=O)Cl

Origin of Product

United States

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